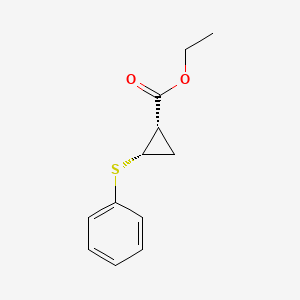![molecular formula C19H15N5O9S4 B14016852 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- CAS No. 86795-25-7](/img/structure/B14016852.png)
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- is a complex organic compound primarily used in the dye and pigment industry. It is known for its vibrant color properties and is often used in various applications such as textiles, plastics, and paper.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- typically involves multiple steps:
Nitration and Reduction: The process begins with the nitration of naphthalene, followed by reduction to form the corresponding amine.
Sulfonation: The amine undergoes sulfonation to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Diazotization and Coupling: The resulting compound is then diazotized and coupled with a thiazolylamine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also common to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the sulfonic acid and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different industrial applications.
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and paper.
Wirkmechanismus
The mechanism of action of this compound involves its ability to interact with various molecular targets through its functional groups. The sulfonic acid groups enhance its solubility in water, while the amino and hydroxyl groups allow for hydrogen bonding and other interactions with biological molecules. The diazenyl group is responsible for its vibrant color properties, making it useful in dye applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Naphthalenedisulfonicacid, 4-amino-5-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-
- 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-sulfophenyl)diazenyl]phenyl]diazenyl]-
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]- lies in its specific functional groups that provide distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it highly valuable in various industrial and research applications.
Eigenschaften
CAS-Nummer |
86795-25-7 |
|---|---|
Molekularformel |
C19H15N5O9S4 |
Molekulargewicht |
585.6 g/mol |
IUPAC-Name |
5-amino-4-hydroxy-3-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H15N5O9S4/c20-14-9-13(36(28,29)30)7-10-8-15(37(31,32)33)17(18(25)16(10)14)23-22-11-1-3-12(4-2-11)35(26,27)24-19-21-5-6-34-19/h1-9,25H,20H2,(H,21,24)(H,28,29,30)(H,31,32,33) |
InChI-Schlüssel |
MRYCJOIRXSCSSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)NC4=NC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


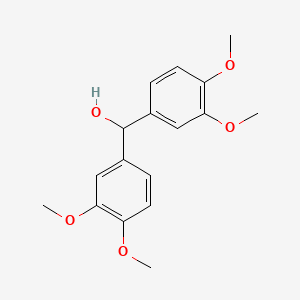
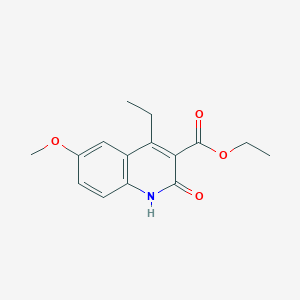
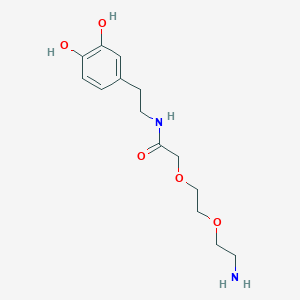
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

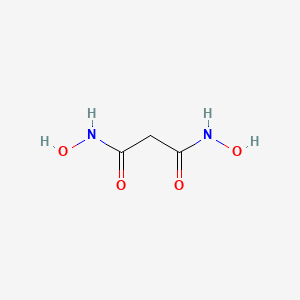
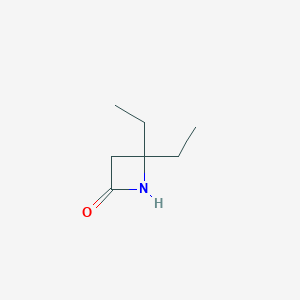

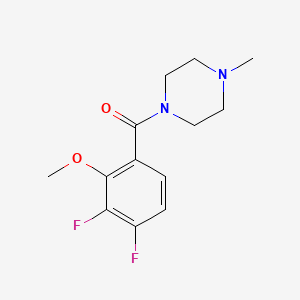
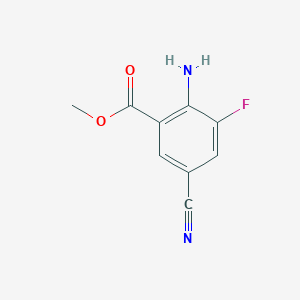
![5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)

